2,6-二甲基萘-D12

描述

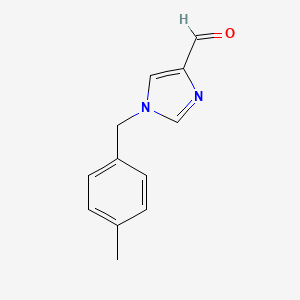

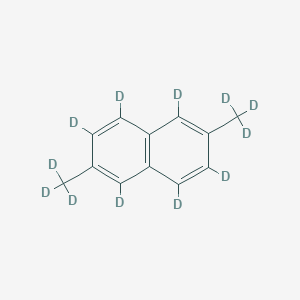

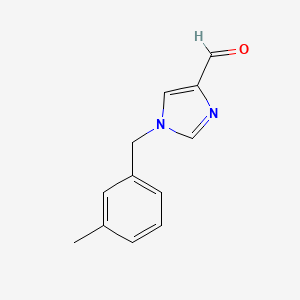

2,6-Dimethylnaphthalene-d12 is the deuterium labeled 2,6-Dimethylnaphthalene . It is a polycyclic aromatic hydrocarbon available in water bodies and can be determined by gas chromatography with flame-ionization . It has a role as an environmental contaminant .

Synthesis Analysis

2,6-Dimethylnaphthalene (2,6-DMN) can be selectively synthesized via a two-step process from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol . Another study investigated the synthesis of 2,6-triad DMN isomers consisting of 2,6-DMN, 1,6-DMN, and 1,5-DMN with the disproportionation of 2-MN over unmodified and Zr-modified mesoporous MCM-41 zeolite catalysts .

Molecular Structure Analysis

The molecular weight of 2,6-Dimethylnaphthalene-d12 is 168.30 and its formula is C12D12 . The SMILES representation of its structure is [2H]C([2H])([2H])C(C([2H])=C1[2H])=C([2H])C(C([2H])=C2[2H])=C1C([2H])=C2C([2H])([2H])[2H] .

Chemical Reactions Analysis

2,6-Dimethylnaphthalene is an important dimethylnaphthalene isomer which can be used in the production of polyethylene naphthalate . The ligand-free Heck reaction of the starting materials produced γ-(p-tolyl)-substituted aldehyde that was cyclized with an acid to give 2,6-DMN after in situ oxidation .

科学研究应用

合成与催化性能

- 2,6-二甲基萘 (2,6-DMN)对于生产聚萘乙酸乙酯和聚丁二酸萘至关重要。在负载有金属的β沸石催化剂(包括Cu和Zr浸渍)上通过2-甲基萘的甲基化合成2,6-DMN,显示出增强的活性和选择性 (Güleç, Sher, & Karaduman, 2018)。

改进的稳定性和形状选择性

- PdO改性的SAPO-11沸石在由萘和甲醇合成2,6-DMN时表现出优异的形状选择性和稳定性,突出了孔结构对选择性和稳定性的重要性 (Zhang, Feng, Lyu, & Li, 2014)。

选择性生产技术

- 一项研究调查了从富含2,7的DMN中选择性生产富含2,6的DMN,发现对于三元异构化需要高于250°C的温度,并且在特定的Si/Al比率下可获得最高产率 (Chen et al., 2004)。

用于合成的计算分析

- 一项使用密度泛函理论的计算研究分析了DMN异构体的分子尺寸和2-甲基萘中的反应性差异,有助于理解在ZSM-5上合成2,6-DMN (Fang & Hu, 2006)。

热力学和动力学研究

- 探讨了1,5-到2,6-DMN异构化的热力学方面,揭示了反应机理和最大化2,6-DMN产量的条件 (Kraikul, Rangsunvigit, & Kulprathipanja, 2005)。

溶解度和密度测量

- 研究2,6-DMN在不同溶剂中的溶解度和密度为分离和氧化过程提供了重要数据,结果使用经验方程很好地相关 (Kim & Cheon, 2004)。

吸附研究

- 一项关于DMN异构体在碱性和碱土离子交换的菱沸石沸石上吸附的研究有助于理解复杂的吸附机制,这与纯化过程有关 (Kraikul, Rangsunvigit, & Kulprathipanja, 2006)。

催化氧化机理

- 本研究探讨了2,6-DMN催化氧化为2,6-萘二甲酸,提供了对反应途径和动力学的全面理解,这对于提高生产效率至关重要 (Ban et al., 2019)。

作用机制

安全和危害

未来方向

Stable heavy isotopes like deuterium have gained attention because of their potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 2,6-Dimethylnaphthalene-d12 and similar compounds could have significant applications in drug development and other areas of research in the future.

Relevant Papers

The paper “Highly selective synthesis of 2,6-dimethylnaphthalene over alkaline treated ZSM-12 zeolite” discusses the synthesis of 2,6-DMN . Another paper titled “Highly efficient two-step selective synthesis of 2,6-dimethylnaphthalene” presents a two-step process for the synthesis of 2,6-DMN .

属性

IUPAC Name |

1,2,4,5,6,8-hexadeuterio-3,7-bis(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYNBBAUIYTWBF-CLWNCLMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylnaphthalene-D12 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)

![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)